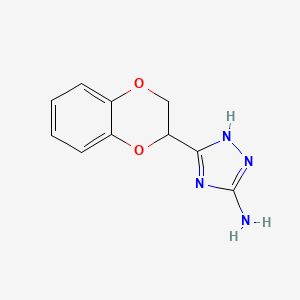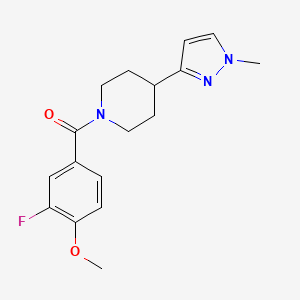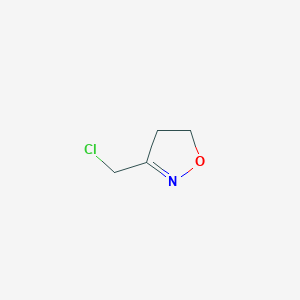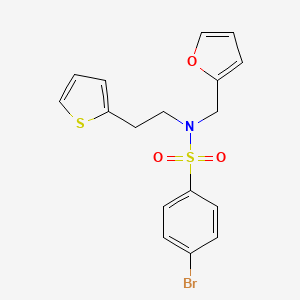
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide, also known as MDL-29951, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has shown promising results in various preclinical studies. In
Mécanisme D'action
The exact mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide is not fully understood. However, it is believed that N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Moreover, N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to protect neurons from oxidative stress and reduce the severity of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has several advantages and limitations for lab experiments. One of the major advantages is its broad range of pharmacological effects, which makes it a promising candidate for the treatment of various diseases. Moreover, N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has been found to have a good safety profile in preclinical studies. However, one of the major limitations of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide is a complex process, which makes it difficult to produce in large quantities.
Orientations Futures
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. One of the future directions could be to investigate the efficacy of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide in clinical trials for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Moreover, further research is needed to explore the exact mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide and to identify its molecular targets. Additionally, the development of more efficient synthesis methods and formulation strategies could improve the pharmacokinetic and pharmacodynamic properties of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide.
Méthodes De Synthèse
The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide is a complex process that involves several steps. The first step is the preparation of 3,4-dihydro-2H-chromene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This acid chloride is then reacted with N-(1-cyano-2,2-dimethylcyclopropyl)amine to obtain N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide. The overall yield of this process is around 20%, and the purity of the final product is above 95%.
Applications De Recherche Scientifique
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-tumor, and neuroprotective effects. N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. Moreover, N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide has shown anti-tumor effects by inducing apoptosis in cancer cells. It has also been found to protect neurons from oxidative stress and reduce the severity of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-15(2)9-16(15,10-17)18-14(19)13-8-7-11-5-3-4-6-12(11)20-13/h3-6,13H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLDJVUZMZEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2CCC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)
![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)
![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)

![{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid](/img/structure/B2840189.png)
![4-(6-Methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)-1-phenethylpiperazine-2,6-dione](/img/structure/B2840191.png)
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2840196.png)

![4-ethyl-N-(3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840199.png)
![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)
![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)
![Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2840203.png)

